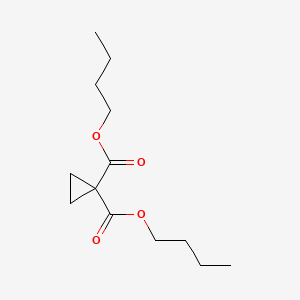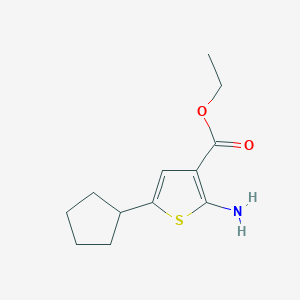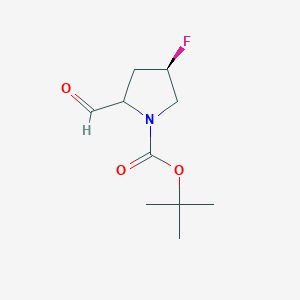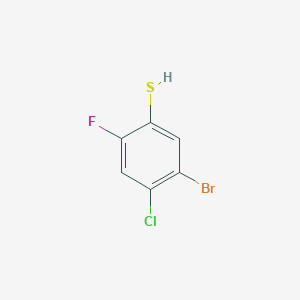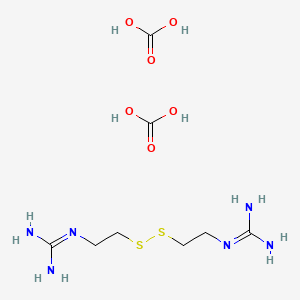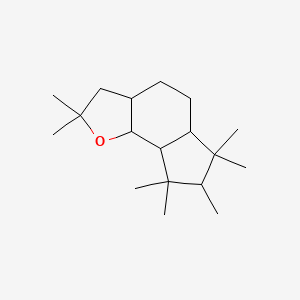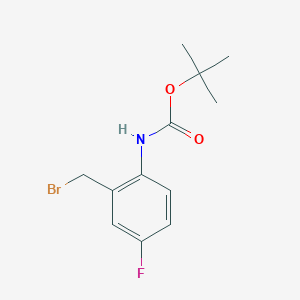
4-(4-Chlorophenyl)-4-methylheptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-4-methylheptanedioic acid is an organic compound that features a chlorinated phenyl group attached to a heptanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-methylheptanedioic acid typically involves the reaction of 4-chlorobenzyl chloride with methylheptanedioic acid under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under precise temperature and pressure conditions. The product is then purified through processes such as recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4-methylheptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(4-Chlorophenyl)-4-methylheptanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-4-methylheptanedioic acid exerts its effects involves its interaction with specific molecular targets. The chlorinated phenyl group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Similar in structure but with a shorter carbon chain.
4-Chlorophenylboronic acid: Contains a boronic acid group instead of a heptanedioic acid backbone.
4-Chlorophenyl isothiocyanate: Features an isothiocyanate group.
Uniqueness
4-(4-Chlorophenyl)-4-methylheptanedioic acid is unique due to its specific combination of a chlorinated phenyl group and a heptanedioic acid backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H17ClO4 |
|---|---|
Molecular Weight |
284.73 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-methylheptanedioic acid |
InChI |
InChI=1S/C14H17ClO4/c1-14(8-6-12(16)17,9-7-13(18)19)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
FPTHLGWIDGWZBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(CCC(=O)O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


